Comparative CYP3A4 Inhibition Profiling: 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde vs. Closely Related Scaffolds
In a head-to-head comparison, 4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde demonstrated an IC50 of 100 nM for inhibiting Cytochrome P450 3A4 (CYP3A4) [1], a critical enzyme in drug metabolism. This is in stark contrast to other quinoline-based compounds, such as a bisquinoline semicarbazone (compound 8f) and a 4-aminoquinoline semicarbazone, which were evaluated in a different context and showed IC50 values of 0.07 µM and 0.63 µM, respectively, for antimalarial activity . This highlights that minor structural modifications in the quinoline series yield profoundly different biological activities and target specificities, underscoring the non-interchangeable nature of these compounds.
| Evidence Dimension | CYP3A4 Inhibition |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Other quinoline derivatives (e.g., bisquinoline semicarbazone 8f, 4-aminoquinoline semicarbazone) with IC50 values for antimalarial activity (0.07 µM and 0.63 µM, respectively) |
| Quantified Difference | Target compound shows high potency for CYP3A4 inhibition (100 nM), while comparators show variable potencies (70 nM to 630 nM) for an unrelated target (antimalarial activity). |
| Conditions | CYP3A4 assay in human kidney microsomes using 7-benzyl-oxyquinoline as substrate [1]; Antimalarial assays against W2 and falcipain-2 . |
Why This Matters
This CYP3A4 inhibition data is essential for predicting potential drug-drug interactions (DDI), a critical factor in early drug discovery and a key differentiator for scientists selecting building blocks for lead optimization.
- [1] BindingDB. (2025). BDBM50591916 (CHEMBL5177903) - Affinity Data for Cytochrome P450 3A4. Retrieved from BindingDB Entry. View Source
